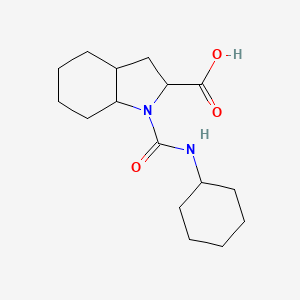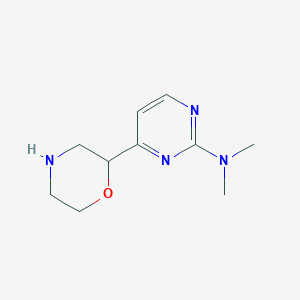![molecular formula C8H7ClFN3 B12315475 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is an organic compound that features a unique combination of azido, chloro, and fluoro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chiral Center Introduction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using asymmetric synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient azidation and chiral center formation.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitrenes or other reactive intermediates.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), DMF or DMSO as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Oxidation: Various oxidizing agents like peracids or metal oxides.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrene intermediates or other oxidized products.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s functional groups may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-[(1R)-1-azidoethyl]-4-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
1-[(1R)-1-azidoethyl]-2,4-dichlorobenzene: Contains an additional chlorine atom, potentially altering its reactivity and applications.
Uniqueness
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the azido group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H7ClFN3 |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
KTRPSVGWBXRKTF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
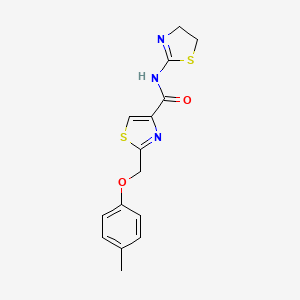
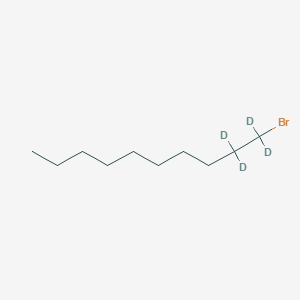
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
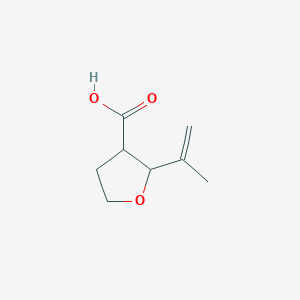
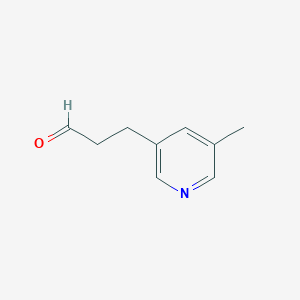
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
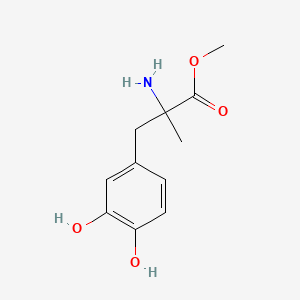
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
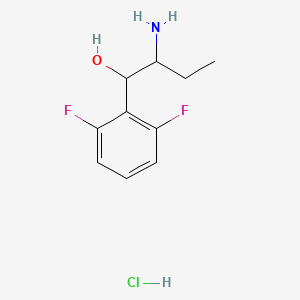
![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
